molecular formula C26H26N2O2S2 B2651543 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-butoxybenzamide CAS No. 476276-15-0

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-butoxybenzamide

Cat. No.: B2651543
CAS No.: 476276-15-0
M. Wt: 462.63
InChI Key: CNILNDJWEHCZML-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-butoxybenzamide (CAS 476276-15-0) is a high-purity synthetic compound of significant interest in medicinal chemistry and pharmacological research. This complex molecule features a benzothiazole core linked to a tetrahydrobenzothiophene system, both of which are privileged scaffolds in drug discovery . Benzothiazole derivatives are recognized for their diverse biological activities, functioning as key intermediates in the development of therapeutic agents with potential applications as anti-tuberculosis, anti-malarial, anti-convulsant, and anti-inflammatory drugs . The structural complexity of this compound, which incorporates multiple heterocyclic systems, makes it a valuable chemical tool for probing biological mechanisms and structure-activity relationships. Researchers utilize this and related benzothiophene-containing structures as starting materials for synthesizing larger, biologically active compounds, given their presence in established medicinal agents such as raloxifene, zileuton, and sertaconazole . With a molecular formula of C26H26N2O2S2 and a molecular weight of 462.63 g/mol, this product is supplied at a purity of 95% or higher, ensuring consistency for research applications . This product is strictly labeled "For R&D use only" and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O2S2/c1-2-3-16-30-18-14-12-17(13-15-18)24(29)28-26-23(19-8-4-6-10-21(19)31-26)25-27-20-9-5-7-11-22(20)32-25/h5,7,9,11-15H,2-4,6,8,10,16H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNILNDJWEHCZML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-butoxybenzamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized by the cyclization of a suitable thiophene derivative with a halogenated benzene derivative under basic conditions.

    Coupling of the Benzothiazole and Benzothiophene Cores: The two cores can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Introduction of the Butoxybenzamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-butoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenated solvents, strong acids or bases, and various nucleophiles or electrophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nature of the substituent and the reaction conditions.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing benzothiazole and benzothiophene moieties exhibit promising anticancer properties. The structure of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-butoxybenzamide suggests potential interactions with molecular targets involved in cancer progression.

Case Studies:

  • A study highlighted the synthesis of benzothiazole derivatives that showed activity against various cancer cell lines. These derivatives were found to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .
  • Another research focused on the use of benzothiazole-based compounds as inhibitors of specific kinases associated with tumor growth. The findings suggested that modifications to the benzothiazole structure could enhance potency against cancer types such as breast and lung cancer .

Antiviral Properties

Compounds similar to this compound have been investigated for their antiviral effects, particularly against RNA viruses.

Case Studies:

  • A study reported that certain thiazole derivatives exhibited inhibitory effects on hepatitis C virus NS5B polymerase. This suggests that benzothiazole derivatives might play a role in developing antiviral therapies .
  • Research has also indicated potential efficacy against dengue virus replication through the inhibition of viral RNA synthesis by related compounds .

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have been well-documented. This compound may exhibit similar effects.

Case Studies:

  • Investigations into various benzothiazole compounds showed significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Another study noted that certain derivatives demonstrated antifungal activity against Candida species, highlighting their potential as therapeutic agents for fungal infections .

Enzyme Inhibition

The compound's structural features suggest possible interactions with various enzymes involved in metabolic pathways.

Case Studies:

  • Research on related compounds indicated their ability to inhibit fatty acid amide hydrolase (FAAH), an enzyme linked to pain modulation and inflammation .
  • Another study identified potential inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory response and pain management .

Neuroprotective Effects

Emerging studies suggest that benzothiazole-containing compounds may offer neuroprotective benefits.

Case Studies:

  • Certain derivatives have shown promise in protecting neuronal cells from oxidative stress-induced damage, which is crucial for treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-butoxybenzamide depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The target compound shares structural homology with derivatives featuring modifications at the benzamide position. Key analogs include:

Compound Name Substituent (R) Molecular Weight (g/mol) XLogP3 H-Bond Donors H-Bond Acceptors
N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-butoxybenzamide (Target) 4-butoxy (C₄H₉O) Not reported ~4.5* 1 6
N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-morpholin-4-ylsulfonylbenzamide 4-morpholinylsulfonyl 539.7 4.9 1 8
N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(dipropylsulfamoyl)benzamide 4-dipropylsulfamoyl 553.76 ~5.2* 1 6

*Estimated based on substituent contributions.

  • Polarity and Solubility : The 4-butoxy group (target compound) introduces moderate hydrophobicity (XLogP3 ~4.5), balancing membrane permeability and aqueous solubility. In contrast, the morpholinylsulfonyl analog exhibits higher polarity (8 H-bond acceptors) due to the sulfonyl and morpholine groups, likely enhancing solubility but reducing blood-brain barrier penetration.

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-butoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Molecular Formula : C16H15N3OS2
  • Molecular Weight : 329.4 g/mol
  • IUPAC Name : N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]acetamide

This structure contributes to its diverse biological activity. The presence of the benzothiazole and thieno[2,3-c]pyridine moieties is significant for its pharmacological properties.

Anticancer Activity

Research has demonstrated that benzothiazole derivatives exhibit notable anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have shown that compounds with similar structures to this compound can inhibit cell growth in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
CompoundCell LineConcentration (µg/ml)Growth Inhibition (%)
BZ-IMCF-751239.18
BZ-IIMCF-751240.62
BZ-IIIMCF-751229.22
BZ-IVMCF-751222.34

Antimicrobial Activity

Benzothiazole derivatives are also recognized for their antimicrobial properties:

  • Mechanism of Action : The compounds disrupt bacterial cell wall synthesis and inhibit enzyme activity necessary for bacterial survival .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in disease processes:

  • Target Enzymes : Research indicates that benzothiazole derivatives can act as inhibitors of certain kinases and proteases that play a role in cancer progression .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Anticancer Study : A study evaluated various benzothiazole derivatives against different cancer cell lines. The results indicated that modifications to the benzothiazole structure significantly enhanced anticancer activity .
  • Antimicrobial Evaluation : Another study focused on synthesizing new benzothiazole derivatives and assessing their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The findings revealed a strong correlation between structural modifications and antimicrobial potency .

Q & A

Q. What are the established synthetic routes for N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-butoxybenzamide, and what experimental parameters are critical for reproducibility?

Methodological Answer:

  • Condensation Reactions : Reacting benzothiazole derivatives with substituted benzaldehydes under reflux conditions in ethanol with glacial acetic acid as a catalyst (e.g., analogous to ). Key parameters include molar ratios (0.001 mol substrate), solvent purity (absolute ethanol), and reflux duration (4+ hours).
  • Isothiocyanate Coupling : Using benzoylisothiocyanate in 1,4-dioxane at room temperature, followed by ice/water precipitation to isolate products (as in ). Stirring time (overnight) and stoichiometric control (equimolar ratios) are critical.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures purity. Process optimization may involve adjusting solvent polarity gradients .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of benzothiazole substitution and butoxy chain integration. Compare chemical shifts to structurally similar compounds (e.g., ).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95% threshold).
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or MALDI-TOF validates molecular weight (±5 ppm accuracy). For example, ’s compound (MW 455.5) used Smiles notation for structural verification .

Advanced Research Questions

Q. How can computational modeling guide the prediction of this compound’s biological activity or binding affinity?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs). Parameterize force fields using benzothiazole scaffold data from prior studies (e.g., ’s references to benzothiazole-based inhibitors).
  • QSAR Models : Train models on datasets of benzothiazole derivatives to predict logP, solubility, and IC50 values. Incorporate substituent effects (e.g., butoxy vs. methoxy groups) from and .
  • MD Simulations : Run nanosecond-scale simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the tetrahydro-benzothiophene ring .

Q. How should researchers address contradictions in reported biological activity data for structurally analogous compounds?

Methodological Answer:

  • Meta-Analysis Framework : Systematically compare assay conditions (e.g., cell lines, incubation times, controls) across studies. For example, cites conflicting patent results (e.g., Hardies et al., 1979 vs. Musser et al., 1984).
  • Dose-Response Validation : Replicate experiments with standardized protocols (e.g., MTT assays at 24/48/72 hours) and include positive controls (e.g., doxorubicin for cytotoxicity).
  • Statistical Robustness : Apply ANOVA with post-hoc tests (Tukey’s HSD) to evaluate significance thresholds (p < 0.01) and exclude outlier datasets .

Q. What strategies optimize the scalability of synthetic routes while maintaining yield and purity?

Methodological Answer:

  • Process Intensification : Transition from batch to flow chemistry for condensation steps (), using microreactors to enhance heat/mass transfer.
  • Membrane Separation : Implement nanofiltration (e.g., 300 Da MWCO membranes) to isolate intermediates, reducing solvent waste (, RDF2050104).
  • In-Line Analytics : Use PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring of reaction progress .

Q. How can researchers design experiments to elucidate the compound’s metabolic stability or toxicity profile?

Methodological Answer:

  • In Vitro Hepatocyte Assays : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS. Monitor for benzothiazole ring oxidation or butoxy chain hydrolysis.
  • Reactive Metabolite Screening : Use glutathione-trapping assays to detect electrophilic intermediates.
  • Computational ADMET : Apply tools like ADMET Predictor™ to estimate CYP450 inhibition and hERG channel liabilities .

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